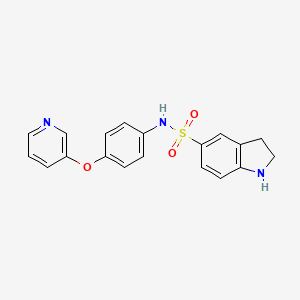
N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide” is a chemical compound with the molecular formula C19H17N3O3S and a molecular weight of 367.42. This compound is a type of indoline-5-sulfonamide , a class of compounds known for their potential in inhibiting cancer-related carbonic anhydrases and antiproliferative activity .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Sulfonamides, including compounds similar to N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide, have been studied for their antitumor properties. For example, a study evaluated the antitumor screens of sulfonamide-focused libraries, identifying potent cell cycle inhibitors that disrupt tubulin polymerization and cause a decrease in the S phase fraction in various cancer cell lines. These findings highlight the potential of sulfonamides in developing antimitotic agents and antiproliferative drugs for cancer therapy (Owa et al., 2002).
Antimicrobial Activity
Sulfonamide derivatives have shown excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents with an alternate mechanism of action. This indicates the usefulness of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Güzel et al., 2009).
Enzyme Inhibition
Sulfonamides, including this compound analogs, have been synthesized and evaluated as inhibitors of carbonic anhydrases and acetylcholinesterase, showing significant inhibitory activity. These findings suggest their potential in designing novel inhibitors for these enzymes, which could be relevant in treating conditions like glaucoma, edema, epilepsy, and Alzheimer's disease (Güzel et al., 2010).
Analytical Applications
Sulfonamide compounds have been used to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of sulfonamide antibiotics in milk samples. This application is crucial for ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).
Synthesis of Novel Compounds
Research has focused on the synthesis of novel sulfonamide-based compounds with potential biological activities. For example, one-pot three-component synthesis methods have been developed for creating new compounds with antimicrobial properties (Akbari et al., 2022).
Binding Mechanism Studies
Studies have investigated the binding mechanisms of sulfonamide drugs to protein targets like tubulin. These findings contribute to understanding the molecular basis of drug action and can guide the design of more effective therapeutic agents (Banerjee et al., 2005).
Wirkmechanismus
Indoline-5-sulfonamides, including “N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide”, are known to inhibit the overexpression and activity of carbonic anhydrase (CA) isoforms CA IX and CA XII . These isoforms promote the accumulation of protons and acidosis in the extracellular tumor environment . Inhibition of these isoforms can suppress the growth of cancer cells and reverse chemoresistance to certain drugs .
Eigenschaften
IUPAC Name |
N-(4-pyridin-3-yloxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-26(24,18-7-8-19-14(12-18)9-11-21-19)22-15-3-5-16(6-4-15)25-17-2-1-10-20-13-17/h1-8,10,12-13,21-22H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVWSKSQGCXICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)
![5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2662605.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)
![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2662612.png)
![2-(1-Adamantyl)imidazo[1,2-a]pyridine](/img/structure/B2662614.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2662616.png)
![4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2662617.png)
![2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid](/img/structure/B2662619.png)
![2-[[1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2662620.png)

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B2662623.png)

